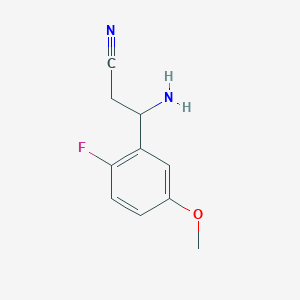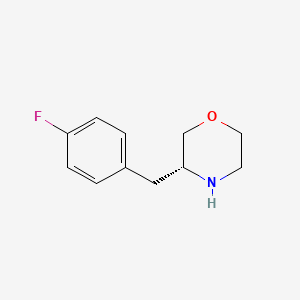
5-(Chloromethyl)nicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a chloromethyl group attached to the fifth position of the pyridine ring. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Chloromethyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
化学反应分析
Types of Reactions
5-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under mild conditions.
Major Products
Oxidation: 5-Carboxymethyl nicotinic acid.
Reduction: 5-Methyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学研究应用
5-(Chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(Chloromethyl)nicotinic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
6-(Chloromethyl)nicotinic acid: Similar structure but with the chloromethyl group at the sixth position.
Nicotinic acid (Niacin): Lacks the chloromethyl group.
Isonicotinic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness
5-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives .
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
5-(chloromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2H2,(H,10,11) |
InChI 键 |
MQBJBQRKAWHFJF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C(=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


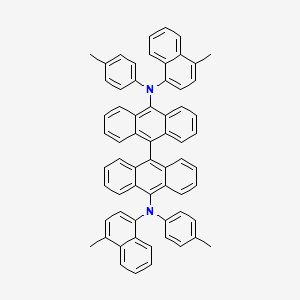
![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)
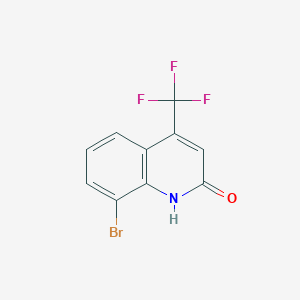

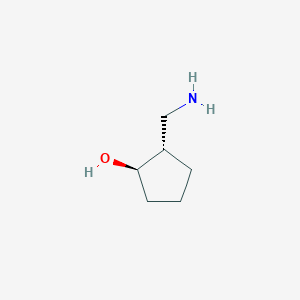

![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)



![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
